methyl 5-aminopyridazine-3-carboxylate
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Overview
Description
Methyl 5-aminopyridazine-3-carboxylate is a chemical compound with the molecular formula C7H8N2O2. . This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-aminopyridazine-3-carboxylate typically involves the esterification of 5-aminonicotinic acid. One common method is to react 5-aminonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminopyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted amino derivatives, and various functionalized pyridazine compounds.
Scientific Research Applications
Methyl 5-aminopyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-Aminonicotinic acid: The parent compound from which methyl 5-aminopyridazine-3-carboxylate is derived.
Methyl 5-aminonicotinate: Another ester derivative with similar properties.
Pyridazine derivatives: Compounds such as pyridazinone and other substituted pyridazines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
2091168-78-2 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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